molecular formula C14H13FN2O3 B13659966 8-Amino Flumequine CAS No. 87488-29-7

8-Amino Flumequine

Cat. No.: B13659966
CAS No.: 87488-29-7
M. Wt: 276.26 g/mol
InChI Key: PTZYIOPSKIFVRQ-UHFFFAOYSA-N
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Description

8-Amino Flumequine is a derivative of Flumequine, a synthetic chemotherapeutic antibiotic belonging to the fluoroquinolone drug class. Flumequine is known for its antibacterial properties, particularly against Gram-negative bacteria. It functions by inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino Flumequine typically involves the introduction of an amino group at the 8th position of the Flumequine molecule. This can be achieved through various organic synthesis techniques, including nucleophilic substitution reactions. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful introduction of the amino group .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, purification, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 8-Amino Flumequine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while reduction may produce hydroquinolines .

Scientific Research Applications

8-Amino Flumequine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Amino Flumequine involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division. By binding to these enzymes, this compound prevents the unwinding and duplication of bacterial DNA, leading to cell death. This mechanism is similar to other fluoroquinolones but may exhibit unique interactions due to the presence of the amino group .

Comparison with Similar Compounds

Uniqueness: 8-Amino Flumequine is unique due to the presence of the amino group at the 8th position, which may enhance its antibacterial properties and alter its interaction with bacterial enzymes. This modification can lead to differences in efficacy, spectrum of activity, and potential side effects compared to other fluoroquinolones .

Properties

CAS No.

87488-29-7

Molecular Formula

C14H13FN2O3

Molecular Weight

276.26 g/mol

IUPAC Name

8-amino-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid

InChI

InChI=1S/C14H13FN2O3/c1-6-2-3-7-11(16)10(15)4-8-12(7)17(6)5-9(13(8)18)14(19)20/h4-6H,2-3,16H2,1H3,(H,19,20)

InChI Key

PTZYIOPSKIFVRQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N)F)C(=O)O

Origin of Product

United States

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